SK3 Channel-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SK3 Channel-IN-1: is a potent and specific modulator of the small conductance calcium-activated potassium channel subtype 3 (SK3). This compound has shown significant efficacy in inhibiting the migration of breast cancer cells, specifically the MDA-MB-435 cell line, while maintaining low cytotoxicity in other cell lines . SK3 channels play a crucial role in various physiological processes, including the regulation of neuronal excitability and cardiac rhythm.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SK3 Channel-IN-1 involves the preparation of lipidic synthetic alkaloids. One of the key steps includes the formation of 2-substituted tetrahydropyridine derivatives. The reaction conditions typically involve the use of specific catalysts and solvents to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: SK3 Channel-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: SK3 Channel-IN-1 is used in chemical research to study the modulation of ion channels and their effects on cellular processes .
Biology: In biological research, this compound is utilized to investigate the role of SK3 channels in neuronal excitability and synaptic transmission .
Medicine: The compound has shown potential in medical research, particularly in cancer studies. It has been found to inhibit the migration of breast cancer cells, making it a promising candidate for anti-metastatic therapies .
Industry: In the industrial sector, this compound can be used in the development of new therapeutic agents targeting ion channels.
Mechanism of Action
SK3 Channel-IN-1 exerts its effects by modulating the activity of SK3 channels. These channels are activated by intracellular calcium ions, which bind to calmodulin, a protein that is constitutively bound to the channel. The binding of calcium to calmodulin induces a conformational change in the channel, allowing potassium ions to flow through . This modulation of ion flow affects various cellular processes, including neuronal firing and cardiac rhythm.
Comparison with Similar Compounds
Ohmline: A glyco-glycero-ether-lipid that also modulates SK3 channels.
Thio-ether functionalized glycolipid amphiphilic compounds: These compounds have shown strong activation of SK3 channels and are used in vasorelaxation studies.
Uniqueness: SK3 Channel-IN-1 is unique in its ability to selectively inhibit the migration of breast cancer cells while maintaining low cytotoxicity in other cell lines . This selective activity makes it a valuable tool in cancer research and potential therapeutic applications.
Properties
Molecular Formula |
C25H49NO |
---|---|
Molecular Weight |
379.7 g/mol |
IUPAC Name |
(2S)-1-[(6R)-1-methyl-3,6-dihydro-2H-pyridin-6-yl]nonadecan-2-ol |
InChI |
InChI=1S/C25H49NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-25(27)23-24-20-18-19-22-26(24)2/h18,20,24-25,27H,3-17,19,21-23H2,1-2H3/t24-,25-/m0/s1 |
InChI Key |
QICPFRBOCNVIQU-DQEYMECFSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC[C@@H](C[C@@H]1C=CCCN1C)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(CC1C=CCCN1C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.